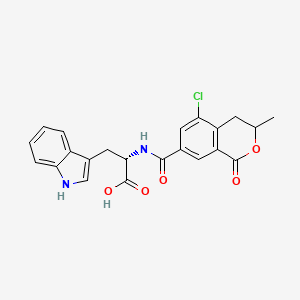
4-(Heptyloxy)cyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Heptyloxy)cyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C14H25ClO2 It is a derivative of cyclohexane, featuring a heptyloxy group and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexane derivatives with heptyl alcohol and thionyl chloride. The process can be summarized as follows:
Formation of Heptyloxycyclohexane: Cyclohexanol reacts with heptyl alcohol in the presence of an acid catalyst to form heptyloxycyclohexane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(Heptyloxy)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Heptyloxy)cyclohexane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Produces substituted cyclohexane derivatives.
Hydrolysis: Yields 4-(Heptyloxy)cyclohexane-1-carboxylic acid.
Reduction: Forms 4-(Heptyloxy)cyclohexane-1-methanol.
科学研究应用
4-(Heptyloxy)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Heptyloxy)cyclohexane-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures .
相似化合物的比较
Similar Compounds
Cyclohexanecarbonyl chloride: Similar in structure but lacks the heptyloxy group.
Cyclohexanecarboxylic acid: The hydrolyzed form of cyclohexanecarbonyl chloride.
Heptyloxycyclohexane: Lacks the carbonyl chloride group.
Uniqueness
4-(Heptyloxy)cyclohexane-1-carbonyl chloride is unique due to the presence of both the heptyloxy and carbonyl chloride groups. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
CAS 编号 |
62722-83-2 |
|---|---|
分子式 |
C14H25ClO2 |
分子量 |
260.80 g/mol |
IUPAC 名称 |
4-heptoxycyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C14H25ClO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h12-13H,2-11H2,1H3 |
InChI 键 |
CDEWYSKJBGYRCF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1CCC(CC1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


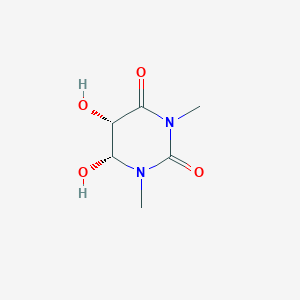
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
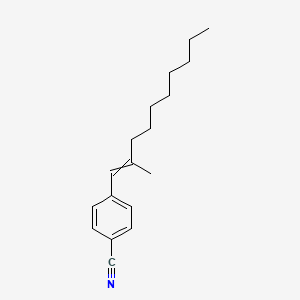


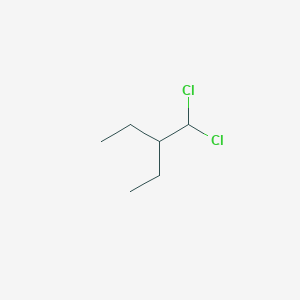
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
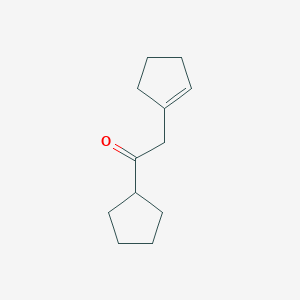

![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
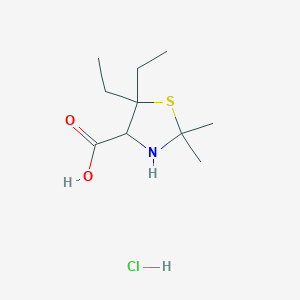

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
